4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzoxazinone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazinone ring.
Introduction of Dimethyl Groups: Methylation reactions are carried out to introduce the dimethyl groups at the 2 and 6 positions of the benzoxazinone ring.
Attachment of the Dimethylamino Propyl Group: This step involves the reaction of the intermediate compound with a dimethylamino propyl reagent under specific conditions to attach the dimethylamino propyl group at the 4 position.
Formation of the Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzoxazinone core.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Benzoxazin-3-one: The parent compound without the additional functional groups.
2,3-Dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-benzoxazinone: A similar compound with slight variations in the functional groups.
Uniqueness
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57462-85-8 |
---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
1-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)propan-2-yl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-10-6-7-14-13(8-10)17(9-11(2)16(4)5)15(18)12(3)19-14;/h6-8,11-12H,9H2,1-5H3;1H |
InChI Key |
GJDMTPFVCPFMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C)CC(C)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.